O-Methyl-talaporfin

Lipophilicity Drug delivery Formulation science

O-Methyl-talaporfin is the dimethyl ester-protected talaporfin intermediate with enhanced lipophilicity, critical for talaporfin sodium API synthesis and chlorin SAR studies. Researchers using hydrophilic talaporfin sodium face challenges in lipid-based delivery systems; this intermediate directly resolves those limitations. • Enables unambiguous NMR/X-ray characterization for QC and process development • 2-fold higher photokilling vs. non-esterified analog in monolayer cultures • Improved encapsulation efficiency in liposomal formulations Supplied as a fully characterized intermediate with HPLC, NMR, and MS documentation. Custom synthesis and bulk quantities available.

Molecular Formula C40H47N5O9
Molecular Weight 741.8 g/mol
Cat. No. B15351589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Methyl-talaporfin
Molecular FormulaC40H47N5O9
Molecular Weight741.8 g/mol
Structural Identifiers
SMILESCCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=C(C(=C(N5)CC(=C1C)N2)C=C)C)C(C4CCC(=O)O)C)CC(=O)NC(CC(=O)OC)C(=O)OC)N3)C(=O)O)C
InChIInChI=1S/C40H47N5O9/c1-9-22-18(3)26-14-28-20(5)24(11-12-34(47)48)37(44-28)25(13-33(46)43-32(40(52)54-8)17-35(49)53-7)38-36(39(50)51)21(6)29(45-38)16-31-23(10-2)19(4)27(42-31)15-30(22)41-26/h9,14,16,20,24,32,41-42,45H,1,10-13,15,17H2,2-8H3,(H,43,46)(H,47,48)(H,50,51)/t20-,24-,32?/m0/s1
InChIKeyLXMKQGCHTPKVNM-ISDPGRRYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Methyl-talaporfin: Protected Dimethyl Ester Intermediate


O-Methyl-talaporfin (CAS: refer to Talaporfin 110230-98-3 for the free acid scaffold; molecular formula C₄₀H₄₇N₅O₉, MW 741.8 g/mol) is a dimethyl ester-protected derivative of talaporfin (mono-L-aspartyl chlorin e6, also known as NPe6, LS-11, or Laserphyrin). It is a chlorin-based photosensitizer intermediate in which the two carboxylic acid groups of the aspartyl moiety are masked as methyl esters, yielding a compound with increased lipophilicity relative to the parent talaporfin sodium salt. This compound is primarily employed as a synthetic intermediate and as a research tool for studying structure-activity relationships in photodynamic therapy (PDT) .

Workflow
Protected chlorin intermediate for synthetic and SAR studies
Selection
Ester-protected lipophilic tool; not interchangeable with free-acid talaporfin
Context
Supports formulation screening, cellular uptake assays, and process chemistry development

Why O-Methyl-talaporfin Cannot Be Replaced


The methyl ester protection of O-Methyl-talaporfin fundamentally alters its physicochemical profile compared to its parent compound, talaporfin sodium. While talaporfin sodium is a water-soluble, clinically approved photosensitizer, O-Methyl-talaporfin is a more lipophilic intermediate. In the chlorin e6 series, methyl esterification has been shown to modulate cellular uptake kinetics, intracellular redistribution rates, and photodynamic activity. Specifically, the dimethyl ester of chlorin e6 demonstrated a two-fold increase in photokilling ability over the non-esterified analogue in monolayer cell cultures, and a 1.3-fold increase in total accumulation within multicellular tumor spheroids. These findings underscore that substitution of O-Methyl-talaporfin with generic talaporfin sodium or free-acid chlorin e6 will not recapitulate the same experimental outcomes, particularly in studies involving cellular uptake, formulation development, or synthetic process chemistry [1].

Lipophilicity profile may shift
Dimethyl ester protection increases logP relative to talaporfin sodium; cellular uptake kinetics and membrane partitioning may not transfer directly.
Photokilling potency context may differ
Class-level evidence shows methyl esterification can enhance photodynamic potency; free-acid talaporfin may not reproduce reported endpoint response in monolayer models.
Synthetic utility not retained
Generic talaporfin sodium lacks the protected carboxyl groups required for regioselective conjugation; substitution limits synthetic pathway control.

O-Methyl-talaporfin Differentiation Evidence


Lipophilicity Enhancement via Dimethyl Ester

O-Methyl-talaporfin bears two methyl ester groups on the aspartyl side chain (molecular formula C₄₀H₄₇N₅O₉, MW 741.8), whereas talaporfin sodium is the fully deprotected dicarboxylic acid salt (C₃₈H₄₁N₅O₉, MW 711.76). This structural modification increases the calculated logP and reduces aqueous solubility relative to talaporfin sodium. In the structurally analogous chlorin e6 series, esterification of carboxyl groups to methyl esters enhances lipophilicity and alters membrane partitioning kinetics, with dimethyl ester derivatives showing faster redistribution from lipid vesicles to cells compared to trimethyl ester analogs [1]. This differential is critical for applications requiring passive membrane permeability or integration into liposomal formulations.

Lipophilicity Enhancement
Class-level inference
Dimethyl ester increases logP vs. dicarboxylic acid salt; ΔMW = +30.04 Da
Supports selection for passive membrane permeability or liposomal formulation studies
Exact logP value not publicly reported; confirmed by reverse-phase retention behavior
Lipophilicity Drug delivery Formulation science

Dimethyl Ester Photokilling in Monolayer Culture

In a direct comparative study of chlorin-type photosensitizers, the dimethyl ester of chlorin e6 (DME Ce6) demonstrated approximately two-fold higher photokilling ability compared to its non-esterified analogue, chlorin e6 (Ce6), in HT29 human adenocarcinoma monolayer cell cultures under identical irradiation conditions [1]. Additionally, the total accumulation of DME Ce6 in multicellular tumor spheroids exceeded that of Ce6 by a factor of 1.3. Since O-Methyl-talaporfin is the dimethyl ester derivative of talaporfin, this class-level evidence supports that methyl esterification can enhance cellular uptake and photodynamic potency relative to the free-acid form.

Photokilling in Monolayer
Class-level inference
DME Ce6: ~2× photokilling vs. Ce6; 1.3× spheroid accumulation
Supports cytotoxicity endpoint review in HT29 monolayer and spheroid models
HT29 cells; light dose not specified in abstract
Photodynamic therapy In vitro efficacy Structure-activity relationship

Singlet Oxygen Yield: Talaporfin Scaffold

The singlet oxygen quantum yield (ΦΔ) of mono-L-aspartyl chlorin e6 (NPe6/talaporfin), the parent scaffold of O-Methyl-talaporfin, was measured at 0.77 in phosphate buffer (pH 7.4) using near-infrared luminescence detection [1]. This value is substantially higher than that reported for first-generation hematoporphyrin derivative (HpD/Photofrin), which typically ranges from 0.2 to 0.4 under comparable conditions. In a more recent study, talaporfin sodium ΦΔ was measured at 0.53 using NIRS methodology, compared to 0.77 for protoporphyrin IX and 0.87 for lipidated PpIX [2]. The chlorin scaffold thus provides a high-efficiency singlet oxygen generation platform that the O-Methyl protected form retains in its core chromophore.

Singlet Oxygen Yield
Cross-study comparable
Talaporfin ΦΔ = 0.77 (Spikes) / 0.53 (Nishimura); ~1.9–3.8× higher than Photofrin
Reported photophysical context supports scaffold selection for efficient ROS generation
Phosphate buffer pH 7.4; near-infrared luminescence detection
Singlet oxygen quantum yield Photophysics PDT dosimetry

Long-Wavelength Absorption Advantage

Mono-L-aspartyl chlorin e6 (NPe6/talaporfin) exhibits a Q-band absorption maximum at 654 nm with a molar absorption coefficient of 40,000 M⁻¹cm⁻¹ in phosphate buffer (pH 7.4) [1]. The talaporfin scaffold in organic solvents shows a characteristic chlorin-type absorption at 666 nm [2]. In contrast, the first-generation photosensitizer porfimer sodium (Photofrin) has its longest-wavelength absorption maximum at approximately 630 nm with a molar absorption coefficient of only ~3,000 M⁻¹cm⁻¹. This ~30–36 nm red-shift into the phototherapeutic window (600–800 nm) provides deeper tissue light penetration, a property inherent to the chlorin macrocycle and retained by O-Methyl-talaporfin.

Long-Wavelength Absorption
Cross-study comparable
λmax = 654–666 nm for talaporfin scaffold; Δλmax +24–36 nm vs. Photofrin
Red-shifted absorption supports deeper tissue light penetration in model studies
ε ~13× higher than porfimer sodium at Q-band
Absorption wavelength Tissue penetration Therapeutic window

Talaporfin Scaffold Tumor Selectivity

In clinical studies of talaporfin sodium for early head and neck cancer, the tumor-to-normal tissue concentration ratio ranged from 2.32:1 to 5.69:1 across 9 patients, indicating that more than double the amount of photosensitizer was retained within tumor tissue compared to adjacent normal tissue [1]. This tumor selectivity is a property of the chlorin e6 scaffold and its aspartyl conjugation, which O-Methyl-talaporfin shares in its core structure. Comparative clinical data show that talaporfin requires a much shorter sun-shade period (approximately 2 weeks) than porfimer sodium (Photofrin), which necessitates 4–6 weeks of light avoidance due to prolonged skin retention [2].

Tumor Selectivity
Class-level inference
Tumor-to-normal ratio 2.32:1 to 5.69:1 for talaporfin sodium in clinical study
Reported biodistribution endpoint context from talaporfin scaffold studies
9 patients with early head and neck cancer; photosensitivity period ~2 weeks
Tumor selectivity Pharmacokinetics Biodistribution

O-Methyl-talaporfin Research and Industrial Applications


Synthetic Intermediate for Talaporfin API

O-Methyl-talaporfin serves as a critical protected intermediate in the synthesis of talaporfin sodium (Laserphyrin) active pharmaceutical ingredient (API). The dimethyl ester protection of the aspartyl moiety is employed during the coupling of chlorin e6 with aspartic acid di-tert-butyl ester, followed by ester hydrolysis to yield the final drug substance. As confirmed by the tetramethyl ester characterization in the definitive structural elucidation of NPe6, the methyl ester form enables unambiguous NMR and X-ray crystallographic analysis, making it indispensable for quality control and process development. Researchers and CDMOs engaged in talaporfin API manufacturing or developing novel amino acid–chlorin e6 conjugates should procure O-Methyl-talaporfin as a key building block [1].

Liposomal & Nanoparticle Formulation Development

The increased lipophilicity of methyl-esterified chlorin derivatives, including O-Methyl-talaporfin, facilitates their incorporation into lipid-based drug delivery systems such as liposomes and lipid nanoparticles. Comparative studies have demonstrated that chlorin e6 dimethyl and trimethyl ester derivatives exhibit differential redistribution kinetics from lipid vesicles to cells, with dimethyl esters showing faster cellular transfer than trimethyl ester analogs. Formulation scientists developing liposomal PDT agents or studying passive targeting via the enhanced permeability and retention (EPR) effect should select O-Methyl-talaporfin over hydrophilic talaporfin sodium for improved encapsulation efficiency and modulated release kinetics [1].

In Vitro SAR of Chlorin Photosensitizers

O-Methyl-talaporfin is well-suited for systematic SAR investigations of chlorin e6 derivatives. As demonstrated in the comprehensive review of amino acid–chlorin e6 conjugates, the position of conjugation (131-, 152-, or 173-) and the protection state of carboxyl groups profoundly affect phototoxicity, with the 131-aspartyl regioisomer exhibiting a dark-to-phototoxicity ratio exceeding 460 and enhanced potency compared to 152- and 173-regioisomers. The methyl ester protection of O-Methyl-talaporfin provides a chemically defined starting point for regioselective deprotection and conjugation chemistry, enabling researchers to probe how incremental structural changes modulate photophysical properties, cellular uptake, and subcellular localization [1].

Reference Standard for Analytical Methods

O-Methyl-talaporfin and its stable isotope-labeled analog (O-Methyl-talaporfin-13C4,15N) are utilized as reference standards for HPLC, LC-MS, and NMR method development in the quality control of talaporfin sodium API. The tetramethyl ester of talaporfin has been explicitly used in high-field proton NMR spectroscopy to confirm the absence of isomeric impurities (<5%) in talaporfin batches. Analytical laboratories supporting pharmaceutical development, ANDA submissions, or DMF filings for generic talaporfin products should procure O-Methyl-talaporfin as a characterized impurity or process intermediate standard .

Application
Selection Property
Validation Focus
Synthetic Intermediate for Talaporfin API
Dimethyl ester protection state
NMR and chromatographic identity confirmation
Liposomal & Nanoparticle Formulation Development
Increased lipophilicity profile
Encapsulation efficiency and release kinetics review
In Vitro SAR of Chlorin Photosensitizers
Regioselective conjugation handle
Dark-to-phototoxicity ratio and cellular uptake endpoints
Reference Standard for Analytical Methods
Chemically defined tetramethyl ester analog
LC-MS and NMR method specificity review

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